Product packaging for Ethyl b-oxo-1-Cbz-2-pyrrolidinepropanoate(Cat. No.:CAS No. 954220-90-7)

Ethyl b-oxo-1-Cbz-2-pyrrolidinepropanoate

Cat. No.: B3174629
CAS No.: 954220-90-7
M. Wt: 319.4 g/mol
InChI Key: KMMPYVHTFLJPGW-UHFFFAOYSA-N
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Description

Conceptual Framework of Pyrrolidine-Based Scaffolds in Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.gov Its prevalence stems from several key characteristics. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a point for further functionalization, enhancing the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

Pyrrolidine derivatives are found at the core of numerous natural alkaloids and are integral to the structure of many FDA-approved drugs, including treatments for a wide range of conditions from viral infections to neurological disorders. nih.govresearchgate.net The inherent chirality of many naturally occurring pyrrolidine derivatives, such as the amino acid L-proline, provides a readily available source of stereochemical information for asymmetric synthesis.

Strategic Importance of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate as a Chiral Building Block

The strategic importance of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate lies in its trifunctional nature, which provides multiple avenues for synthetic manipulation.

The Chiral Pyrrolidine Core: Derived from a chiral source like L-proline, the pyrrolidine ring provides a defined stereochemical foundation. The Cbz protecting group on the nitrogen atom is crucial for several reasons: it prevents unwanted side reactions of the nitrogen, it can direct the stereochemical outcome of subsequent reactions, and it can be removed under relatively mild conditions. numberanalytics.com

The β-Keto Ester Functionality: This portion of the molecule is a versatile handle for a wide array of chemical transformations. The acidic α-proton can be readily removed to form an enolate, which can then participate in alkylation, acylation, and condensation reactions. The ketone and ester groups themselves can be targeted for reduction, or the entire β-keto ester moiety can be involved in cyclization or decarboxylation reactions. acs.org

Evolution of Synthetic Approaches to Analogous Pyrrolidine Derivatives

The synthesis of substituted pyrrolidines has been a long-standing area of research in organic chemistry, with methods evolving from classical approaches to modern, highly stereoselective transformations.

Historically, many syntheses relied on the functionalization of existing chiral pyrrolidine rings, such as those derived from proline or 4-hydroxyproline. nih.gov These methods, while effective, are sometimes limited by the inherent reactivity of the starting material.

A significant advancement in pyrrolidine synthesis has been the development of cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. researchgate.net This method allows for the direct construction of the pyrrolidine ring with a high degree of stereocontrol, enabling access to a wide range of substitution patterns.

Another powerful strategy for constructing the pyrrolidine ring is through intramolecular cyclization reactions. One of the most relevant to the synthesis of β-keto ester-substituted pyrrolidines is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is a classic method for forming five- or six-membered rings containing a β-keto ester functionality. researchgate.net The synthesis of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate can be envisioned through such a pathway, likely starting from an appropriately substituted N-Cbz-L-proline derivative that is elongated to a diester precursor.

Modern synthetic efforts continue to refine these methods, focusing on the development of catalytic and enantioselective variants to improve efficiency, atom economy, and stereochemical purity.

Compound Data

While specific, detailed research findings and spectroscopic data for Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate are not extensively reported in readily available literature, its properties can be inferred from its constituent parts and analogous structures.

Interactive Data Table: Predicted Properties of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate

PropertyPredicted Value
Molecular FormulaC₁₇H₂₁NO₅
Molecular Weight319.35 g/mol
AppearanceLikely an oil or low-melting solid
Key Functional GroupsPyrrolidine, β-Keto Ester, Carbamate (B1207046) (Cbz)
ChiralityChiral, typically derived from L-proline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO5 B3174629 Ethyl b-oxo-1-Cbz-2-pyrrolidinepropanoate CAS No. 954220-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-2-22-16(20)11-15(19)14-9-6-10-18(14)17(21)23-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMPYVHTFLJPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl B Oxo 1 Cbz 2 Pyrrolidinepropanoate

Classical and Established Reaction Pathways for its Preparation

The traditional synthesis of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate relies on well-established transformations in organic chemistry, ensuring reliable access to the target molecule. These methods typically involve the sequential construction of the pyrrolidine (B122466) core, followed by the elaboration of the side chain.

Cyclization Reactions in Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of the synthesis. A common and effective method for constructing five-membered nitrogen-containing rings is through intramolecular cyclization reactions. One such powerful reaction is the Dieckmann condensation. nih.gov This intramolecular Claisen condensation of a suitably substituted diester can be employed to form the cyclic β-keto ester core of the pyrrolidine.

Another versatile approach involves the cyclization of acyclic precursors. For instance, the intramolecular reductive amination of a δ-amino ketone or the cyclization of an amino alcohol derivative can lead to the formation of the pyrrolidine ring. These methods offer a high degree of control over the stereochemistry of the resulting cyclic system.

Furthermore, multicomponent reactions have emerged as an efficient strategy for the synthesis of polysubstituted pyrrolidines. acs.org These reactions, which involve the simultaneous combination of three or more starting materials, can provide rapid access to complex pyrrolidine structures in a single step.

Functional Group Transformations Leading to the Oxo and Ester Moieties

The introduction of the β-keto ester functionality is a critical step in the synthesis. A prevalent method for achieving this is through the acylation of an enolate. This can be accomplished by treating a Cbz-protected pyrrolidine-2-carboxylate derivative with a suitable acylating agent, such as an acid chloride or an activated ester, in the presence of a strong base.

Alternatively, the cross-Claisen condensation reaction provides a direct route to β-keto esters. This reaction involves the condensation of two different esters, one of which must be capable of forming an enolate. Careful selection of the starting materials and reaction conditions is crucial to ensure the desired product is obtained in good yield.

Strategic Application of Carbobenzyloxy (Cbz) Protection in Synthesis

The carbobenzyloxy (Cbz) group plays a pivotal role in the synthesis of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate. It serves as a robust protecting group for the nitrogen atom of the pyrrolidine ring, preventing its participation in unwanted side reactions during the synthesis. The Cbz group is typically introduced by reacting the pyrrolidine nitrogen with benzyl (B1604629) chloroformate in the presence of a base.

A key advantage of the Cbz group is its stability under a wide range of reaction conditions, yet it can be readily removed under specific, mild conditions, most commonly through catalytic hydrogenation. This orthogonality allows for the selective deprotection of the nitrogen atom at a later stage of the synthesis, enabling further functionalization of the molecule if required. The presence of the Cbz group is also known to influence the stereochemical outcome of certain reactions.

Contemporary and Sustainable Synthetic Innovations

In recent years, the development of more efficient, environmentally friendly, and stereoselective methods for the synthesis of complex molecules has become a major focus of chemical research. These innovations are also being applied to the synthesis of pyrrolidine derivatives like ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate.

Exploration of Green Chemistry Principles in Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of pyrrolidine synthesis, several green approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.netnih.govrsc.org This technique can be applied to various steps in the synthesis of pyrrolidine derivatives, reducing reaction times and energy consumption.

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. The use of ionic liquids, which are non-volatile and have tunable properties, has been investigated for pyrrolidine synthesis. tandfonline.comalfa-chemistry.comnih.govgoogle.comacs.org These solvents can act as both the reaction medium and, in some cases, the catalyst, leading to simplified work-up procedures and the potential for solvent recycling. Water has also been successfully employed as a solvent in some pyrrolidine syntheses, further enhancing the green credentials of the process.

Catalytic Approaches: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. The development of novel catalysts for pyrrolidine synthesis allows for reactions to be carried out under milder conditions and with greater atom economy.

Catalytic Enantioselective and Diastereoselective Synthetic Routes

The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules. Catalytic enantioselective and diastereoselective methods provide a powerful tool for the synthesis of chiral pyrrolidine derivatives with high stereopurity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. mdpi.commdpi.comnih.govrsc.org Proline and its derivatives are often used as chiral catalysts to promote various asymmetric transformations, including aldol (B89426) and Michael reactions, which can be key steps in the construction of functionalized pyrrolidines. These metal-free catalysts are often less sensitive to air and moisture than their organometallic counterparts, making them more practical for large-scale synthesis.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of biocatalysts, such as engineered enzymes, offers a green and highly enantioselective route to chiral pyrrolidines. nih.govacs.orgescholarship.orgcaltech.edu Directed evolution of enzymes can be used to create catalysts with tailored substrate specificities and enhanced activities for specific transformations.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes bearing chiral ligands are widely used to catalyze a variety of asymmetric reactions, including hydrogenations, C-H functionalizations, and cycloadditions, which can be applied to the synthesis of chiral pyrrolidines. nih.gov These methods often provide high levels of enantioselectivity and are applicable to a broad range of substrates.

Flow Chemistry and Continuous Reactor Applications

The adoption of flow chemistry offers significant advantages for the synthesis of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate and other β-keto esters, addressing many of the limitations associated with traditional batch processing. Continuous-flow reactors, such as plug flow reactors (PFRs), provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly reactive or exothermic processes. libretexts.org

For reactions involving viscous materials, which can be a characteristic of condensation reactions, specialized flow reactor designs are employed. Tubular reactors filled with static mixing elements are often utilized to ensure good radial mixing and achieve near plug-flow conditions, which are crucial for consistent product quality and yield. uomustansiriyah.edu.iqyoutube.com This setup prevents the formation of concentration and temperature gradients that can lead to side product formation.

Recent developments have demonstrated the successful in-flow synthesis of β-keto esters, highlighting the potential for this technology in producing the target molecule. numberanalytics.com These systems can involve packed-bed reactors with immobilized catalysts or reagents, further simplifying purification and enabling a more streamlined and automated process. The continuous nature of flow synthesis also allows for easier scalability from laboratory to industrial production. flowchemistry.com

Optimization Parameters in Synthesis

The yield and purity of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate are highly dependent on the careful control of several key reaction parameters.

Influence of Reaction Medium and Solvent Selection

The choice of solvent is critical in a Claisen condensation as it can significantly influence the reaction rate and the stability of the intermediate enolate. numberanalytics.comyoutube.com Polar aprotic solvents are generally favored as they effectively solvate the metal cation of the base without interfering with the nucleophilic enolate. numberanalytics.com

SolventRole in Claisen Condensation
Tetrahydrofuran (THF) A common polar aprotic solvent that facilitates enolate formation. numberanalytics.com
Dimethylformamide (DMF) A highly polar aprotic solvent that can enhance reaction rates. numberanalytics.comyoutube.com
Diethyl Ether A less polar aprotic solvent that can also be used. numberanalytics.com
Benzene/Toluene (B28343) Non-polar solvents that may be used with strong bases like sodium hydride. organic-chemistry.org

The selection of the base is intrinsically linked to the solvent choice. Strong, non-nucleophilic bases are essential to promote enolate formation without causing unwanted side reactions like saponification of the ester. youtube.com

BaseCommon Applications and Considerations
Sodium Hydride (NaH) A strong, non-nucleophilic base often used in solvents like THF or toluene. organic-chemistry.org
Lithium Diisopropylamide (LDA) A very strong, sterically hindered base that provides kinetic control. numberanalytics.com
Sodium Ethoxide (NaOEt) A classic base for Claisen condensations, often used with ethanol (B145695) as the solvent. organic-chemistry.orgyoutube.com
Potassium tert-Butoxide (KOtBu) A strong, sterically hindered base that can improve yields. numberanalytics.com

Kinetic and Thermodynamic Control of Reaction Outcomes

The regioselectivity and stereoselectivity of the Claisen condensation can be directed by applying principles of kinetic and thermodynamic control. youtube.comwikipedia.org These concepts are particularly relevant when there are multiple possible enolates that can be formed or when the product can exist as different stereoisomers.

Kinetic control is favored at low temperatures with strong, sterically hindered bases like LDA. numberanalytics.comyoutube.com Under these conditions, the product that is formed fastest, due to a lower activation energy, will predominate. libretexts.orgnih.gov This is often the less substituted, or kinetic, enolate.

Thermodynamic control , on the other hand, is achieved at higher temperatures and with a less hindered base that allows for reversible reactions. youtube.comnih.gov In this scenario, the most stable product, the thermodynamic product, will be the major isomer in the final equilibrium mixture. libretexts.org The stability of the product is a key driving force in this case.

The interplay between these control elements is crucial for optimizing the synthesis of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, particularly when high stereochemical purity is required.

Mechanistic Elucidation of Reactions Involving Ethyl B Oxo 1 Cbz 2 Pyrrolidinepropanoate

Formation Mechanism of the Pyrrolidine (B122466) Core and Functionalization

The pyrrolidine ring is a prevalent structural motif in numerous natural products and pharmaceutical agents. wikipedia.orgnih.govfrontiersin.org Its synthesis often begins from precursors like glutamic acid. The formation of the pyrrolidine core in derivatives related to Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate typically involves the cyclization of a linear precursor derived from amino acids. For instance, glutamic acid can be converted to 2-pyrrolidone through a pathway involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.netresearchgate.net The functionalization of the pyrrolidine ring can then be achieved through various synthetic strategies. nih.govmdpi.comnih.gov

A key feature of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate is the β-keto ester moiety, which exists in equilibrium between its keto and enol forms. fiveable.melibretexts.org This keto-enol tautomerism is a rapid interconversion involving the migration of a proton and the rearrangement of pi bonds. fiveable.mechemrxiv.org

The tautomerization can be catalyzed by either acid or base. libretexts.orglibretexts.org

Base-catalyzed enolization: A base removes an acidic α-hydrogen (adjacent to the ketone carbonyl) to form an enolate ion. This enolate is a resonance-stabilized intermediate and a potent nucleophile. libretexts.orgpearson.com Subsequent protonation of the enolate oxygen yields the enol form. libretexts.org

Acid-catalyzed enolization: The carbonyl oxygen of the ketone is protonated by an acid, forming an oxonium ion. A base then removes an α-hydrogen, leading to the formation of the C=C double bond of the enol and regeneration of the acid catalyst. libretexts.orglibretexts.org

The position of the equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, which can stabilize the enol form. chemrxiv.orgmasterorganicchemistry.com For most simple β-keto esters, the keto form is generally more stable and thus predominates at equilibrium. libretexts.org

Table 1: Factors Influencing Keto-Enol Equilibrium

FactorInfluence on EquilibriumRationale
Solvent Polar solvents can favor the keto form, while non-polar solvents can increase the proportion of the enol form.The more polar keto form is better solvated by polar solvents.
Intramolecular Hydrogen Bonding Can significantly stabilize the enol tautomer. masterorganicchemistry.comFormation of a six-membered ring through a hydrogen bond between the enolic hydroxyl and the ester carbonyl.
Conjugation Extended conjugation can stabilize the enol form.Resonance stabilization of the double bond system.
Substitution Alkyl substitution on the α-carbon can influence alkene stability in the enol form.Hyperconjugation effects.

The formation of the pyrrolidine ring from an open-chain precursor, such as a derivative of glutamic acid, proceeds through an intramolecular cyclization reaction. This process involves the formation of key intermediates and transition states. For example, the conversion of glutamic acid to pyroglutamic acid, a precursor to many pyrrolidine derivatives, involves an intramolecular nucleophilic attack of the amine group on the γ-carboxylic acid, leading to the formation of a cyclic amide (lactam). researchgate.netresearchgate.net The rate-limiting step in such cyclizations is often the initial nucleophilic attack. researchgate.net

The study of transition state analogues can provide valuable insights into the mechanism of these cyclization reactions. For instance, phosphonate (B1237965) derivatives of glutamic acid have been synthesized to mimic the tetrahedral transition state of γ-glutamyl peptide ligation reactions. nih.gov Computational studies are also employed to model the transition state structures and energies, aiding in the elucidation of the reaction mechanism. nih.gov

Reactivity Profiles of the β-Oxo and Ester Functionalities

The β-keto ester group in Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate is a versatile functional group that can undergo a variety of chemical transformations. fiveable.meaklectures.comnih.gov

The two carbonyl groups of the β-keto ester exhibit distinct reactivity. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl. ncert.nic.in This is because the lone pair of electrons on the ester oxygen can be delocalized through resonance, making the ester carbonyl carbon less electron-deficient.

Nucleophilic Attack: Nucleophiles can add to the electrophilic carbon of either the ketone or the ester carbonyl group. ncert.nic.inlibretexts.org The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles tend to favor addition to the ketone.

Electrophilic Attack: The oxygen atoms of both carbonyl groups possess lone pairs of electrons and can act as nucleophiles or Lewis bases, reacting with electrophiles. libretexts.org

The enolate form of the β-keto ester is a powerful nucleophile, with the negative charge delocalized over the α-carbon and the oxygen atoms of both carbonyls. pearson.compressbooks.pub Alkylation reactions, for instance, typically occur at the α-carbon. pressbooks.pubresearchgate.net

The presence of a chiral center in the pyrrolidine ring of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate can influence the stereochemical outcome of reactions at the β-keto ester moiety. The synthesis of substituted chiral pyrrolidines is an active area of research. mdpi.comacs.orgmdpi.com

Stereoselective reactions, such as alkylations, reductions, and additions, can be achieved by employing chiral catalysts or auxiliaries. nih.govacs.orgnih.govacs.org For example, asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been accomplished using cinchona-derived organocatalysts, yielding chiral δ-peroxy-β-keto esters with high enantioselectivity. nih.gov Similarly, stereoselective α-chlorination of β-keto esters can be achieved using hybrid amide-based Cinchona alkaloids as phase-transfer catalysts. acs.org The stereochemical course of these reactions is often directed by the formation of a chiral, non-covalent complex between the substrate and the catalyst.

Table 2: Examples of Stereoselective Reactions of β-Keto Esters

ReactionCatalyst/ReagentOutcomeReference
Asymmetric PeroxidationCinchona-derived organocatalystChiral δ-peroxy-β-keto esters nih.gov
Asymmetric α-ChlorinationHybrid amide-based Cinchona alkaloidsChiral α-chloro-β-keto esters acs.org
Asymmetric Dehydrative CondensationPd and Ru complexesα-mono-substituted product with high regio-, diastereo-, and enantioselectivity researchgate.net
Mannich-type ReactionZrCl4 with chiral trifluoromethyl aldiminesHighly diastereoselective addition nih.gov

Mechanisms of Cbz Deprotection and Post-Synthetic Modifications

The Carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comwikipedia.org Its removal, or deprotection, is a critical step in many synthetic sequences.

The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.comwikipedia.org This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The mechanism proceeds via reduction, leading to the formation of toluene (B28343) and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. total-synthesis.com This method is generally mild and chemoselective, often leaving other functional groups like esters intact. stackexchange.com

Alternative methods for Cbz deprotection have also been developed. These include:

Treatment with strong acids: Harsh acidic conditions, such as with HBr, can cleave the Cbz group via an SN2-type mechanism. total-synthesis.com

Nucleophilic cleavage: Reagents like 2-mercaptoethanol (B42355) in the presence of a base can be used for the deprotection of Cbz groups, particularly for substrates with sensitive functionalities. organic-chemistry.org

Alcohol-mediated deprotection: For certain heterocyclic compounds, low-carbon alcohols like methanol (B129727) or ethanol (B145695) can serve as deprotecting agents. eurekaselect.com

Following Cbz deprotection, the resulting free amine on the pyrrolidine ring can undergo a variety of post-synthetic modifications. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecules. Examples include acylation, alkylation, and coupling reactions to form amides or sulfonamides. nih.govmdpi.com These modifications are crucial for the synthesis of various pyrrolidine-containing compounds with specific biological or chemical properties. nih.govnih.gov

Catalytic Hydrogenation Pathways for Carbobenzyloxy Removal

The carbobenzyloxy (Cbz) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability under a range of conditions and its facile removal by catalytic hydrogenation. The deprotection of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate through this method proceeds via a hydrogenolysis reaction, which involves the cleavage of the carbon-oxygen bond in the benzyl (B1604629) portion of the Cbz group.

The generally accepted mechanism for the catalytic hydrogenation of a Cbz-protected amine, such as Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, involves a two-step process on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).

Hydrogenolysis of the Benzylic C-O Bond: The reaction is initiated by the oxidative addition of the benzylic C-O bond of the Cbz group to the palladium catalyst surface. Concurrently, molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. These reactive hydrogen atoms are then transferred to the adsorbed substrate, leading to the cleavage of the benzylic C-O bond. This step results in the formation of toluene and an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate is highly unstable and readily undergoes spontaneous decarboxylation, releasing carbon dioxide (CO₂) and yielding the free secondary amine, Ethyl β-oxo-2-pyrrolidinepropanoate.

Catalyst SystemSolventHydrogen SourceTemperature (°C)Pressure (atm)Typical Outcome
10% Pd/CMethanol (MeOH) or Ethanol (EtOH)H₂ gasRoom Temperature1Efficient deprotection
5% Pd/CEthyl Acetate (EtOAc)H₂ gasRoom Temperature1-4Clean reaction
Palladium Hydroxide (B78521) on Carbon (Pearlman's catalyst)Ethanol (EtOH)H₂ gasRoom Temperature1Often more effective for stubborn substrates
Ammonium formate (B1220265) (HCOONH₄) with Pd/CMethanol (MeOH)Transfer HydrogenationRoom Temperature to RefluxN/AAvoids use of H₂ gas

This table represents typical conditions for Cbz deprotection and may require optimization for Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate.

Acidic and Basic Hydrolysis of the Ester Moiety

The ethyl ester functionality of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The mechanisms, however, differ significantly.

Acidic Hydrolysis:

Under acidic conditions, the hydrolysis of the ethyl ester is a reversible process catalyzed by a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

Elimination of Ethanol: The tetrahedral intermediate collapses, expelling a molecule of ethanol and reforming the carbonyl group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, β-oxo-1-Cbz-2-pyrrolidinepropanoic acid, and regenerate the acid catalyst.

Due to the reversible nature of this reaction, it is often necessary to use a large excess of water to drive the equilibrium towards the products.

Basic Hydrolysis (Saponification):

In contrast to acidic hydrolysis, base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the ethoxide ion (EtO⁻) is eliminated as the leaving group. This step forms the carboxylic acid.

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) in an irreversible acid-base reaction. This forms a carboxylate salt and ethanol.

ConditionCatalyst/ReagentKey IntermediateReversibilityFinal Product (before workup)
AcidicStrong Acid (e.g., HCl, H₂SO₄)Protonated CarbonylReversibleCarboxylic Acid and Ethanol
BasicStrong Base (e.g., NaOH, KOH)Tetrahedral AlkoxideIrreversibleCarboxylate Salt and Ethanol

Applications of Ethyl B Oxo 1 Cbz 2 Pyrrolidinepropanoate As a Versatile Synthetic Intermediate

Total Synthesis of Natural Products and Complex Bioactive Molecules

The strategic incorporation of the N-Cbz-pyrrolidine core, often derived from L-proline, is a cornerstone of many total synthesis campaigns. The inherent chirality and functional group compatibility of intermediates like ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate make them ideal starting points for constructing stereochemically rich and complex natural products.

Strategic Incorporation into Pyrrolizidine (B1209537) and Indolizidine Alkaloid Scaffolds

Pyrrolizidine and indolizidine alkaloids are two major classes of nitrogen-containing natural products with a wide spectrum of biological activities. The pyrrolidine (B122466) ring of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate serves as a fundamental building block for the bicyclic core of these alkaloids. While direct literature examples detailing the use of the title compound are not extensively documented, the synthetic utility of closely related N-Cbz-proline derivatives is well-established in this context. researchgate.net

The general strategy involves utilizing the C-2 side chain of the pyrrolidine precursor to construct the second fused ring. The β-keto ester moiety in ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate is particularly suited for intramolecular condensation or cyclization reactions following appropriate functional group manipulations. For instance, reduction of the ketone and subsequent activation of the resulting alcohol could facilitate an intramolecular nucleophilic substitution to form the bicyclic skeleton.

Alkaloid ClassCore StructureSynthetic Precursor (General)
Pyrrolizidine1-azabicyclo[3.3.0]octaneN-protected proline derivatives
Indolizidine1-azabicyclo[4.3.0]nonaneN-protected proline derivatives

The synthesis of various pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, often commences from chiral precursors that establish the stereocenters of the final molecule. kib.ac.cn N-Cbz-protected proline provides a readily available chiral pool starting material for such endeavors. researchgate.net

Precursor for Peptidomimetic and Amino Acid Derivative Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The pyrrolidine ring is a common feature in peptidomimetic design, and chiral building blocks derived from proline are frequently employed. nih.gov Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate can serve as a precursor to non-natural amino acids and constrained dipeptide isosteres. The β-keto ester functionality allows for the introduction of diverse substituents at the position corresponding to the α-carbon of an amino acid, leading to the creation of novel amino acid derivatives with unique conformational properties.

Role in the Synthesis of Specific Compounds such as Jenamidines A1/A2 derivatives

A significant application of N-Cbz-proline derivatives, closely related to ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, is demonstrated in the total synthesis of Jenamidines A1/A2. nih.govscispace.com These natural products, isolated from Streptomyces sp., exhibit antiproliferative activity. The synthesis reported by Snider and Duvall utilized an activated N-Cbz-proline N-hydroxysuccinimide ester as a key starting material. nih.govscispace.com

In their synthetic route, the activated proline derivative undergoes a reaction with the enolate of tert-butyl cyanoacetate. nih.govscispace.com Subsequent hydrogenation and spontaneous cyclization afford a key bicyclic intermediate. nih.govscispace.com This intermediate, which can be considered a downstream product of what could be formed from ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, is then further elaborated to yield the Jenamidine core. nih.govscispace.comnih.gov This synthesis unequivocally confirms the utility of the N-Cbz-pyrrolidine scaffold in constructing the complex architecture of these bioactive molecules.

Key Synthetic Step in Jenamidine A1/A2 Synthesis

Starting MaterialReagentKey Intermediate
Cbz-proline N-hydroxysuccinimide esterEnolate of tert-butyl cyanoacetateBicyclic vinylogous urea

Development of Novel Pharmaceutical and Agrochemical Intermediates

The versatility of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate extends beyond natural product synthesis into the development of novel intermediates for the pharmaceutical and agrochemical industries. Its inherent structural features make it an attractive starting point for creating libraries of diverse heterocyclic compounds.

Building Block for Heterocyclic Ring Systems

The β-keto ester functionality is a well-known precursor for the synthesis of a wide variety of heterocyclic rings through condensation reactions with binucleophiles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines or ureas can lead to the formation of pyrimidines. The pyrrolidine unit of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate would be appended to these newly formed heterocyclic systems, generating novel chemical entities with potential biological activity. This approach allows for the rapid generation of molecular diversity, a key aspect of modern drug discovery.

Chiral Pool and Asymmetric Synthesis Strategies

Derived from the naturally occurring amino acid L-proline, (S)-ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate is a valuable component of the chiral pool. nih.gov The stereocenter at the C-2 position of the pyrrolidine ring can be used to direct the stereochemical outcome of subsequent reactions, a fundamental principle of asymmetric synthesis. This control over stereochemistry is crucial in the development of pharmaceuticals and agrochemicals, as different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities.

The Cbz protecting group can be readily removed under various conditions, allowing for further functionalization of the nitrogen atom. The β-keto ester moiety can be manipulated to create additional stereocenters with high diastereoselectivity. This combination of a pre-existing stereocenter and a reactive functional group handle makes ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate a powerful tool for the asymmetric synthesis of complex, enantiomerically pure molecules. nih.gov

Diversification of Molecular Structures through Advanced Transformations

The strategic combination of a Cbz-protected pyrrolidine and a β-ketoester moiety within a single molecular framework opens avenues for complex molecular architecture construction. The Cbz (carboxybenzyl) group offers robust protection of the pyrrolidine nitrogen, which can be removed under specific conditions, while the β-ketoester provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. scilit.com For a molecule like ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, several potential sites could be exploited for such transformations, assuming prior functionalization.

The pyrrolidine ring itself, if substituted with a halide or triflate, could serve as a substrate for various palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted pyrrolidine derivative has been shown to undergo Suzuki cross-coupling with boronic acids to introduce aryl groups. nih.gov Similarly, the synthesis of N-aryl-2-benzyl pyrrolidines has been achieved through tandem N-arylation/carboamination reactions, highlighting the potential for functionalizing the pyrrolidine nitrogen and an adjacent position in a single pot. nih.govresearchgate.net While the Cbz group is a protecting group, its removal and subsequent N-arylation via Buchwald-Hartwig amination represents a plausible synthetic route.

The propanoate side chain also offers opportunities for cross-coupling. The α-position of the β-ketoester is readily deprotonated to form an enolate, which can participate in a range of coupling reactions. Although less common than traditional cross-coupling of aryl halides, the α-carbon of β-dicarbonyl compounds can be arylated under specific palladium or copper catalysis.

Below is a table of representative cross-coupling reactions on pyrrolidine and related systems, illustrating the potential transformations applicable to derivatives of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate.

Catalyst SystemReactant 1 (Analog)Reactant 2 (Analog)Product TypePotential Application for Target Compound
Pd₂(dba)₃ / BINAPγ-Amino alkeneAryl bromideN-Aryl-2-benzyl pyrrolidine nih.govN-Arylation and C-C coupling
Pd(PPh₃)₄Bromo-substituted pyrrolidineArylboronic acidAryl-substituted pyrrolidine nih.govC-C bond formation on the pyrrolidine ring
Fe(acac)₃ / TMEDA4-Bromomethyl-2-pyrrolidonePhenylmagnesium bromide4-Phenylmethyl-2-pyrrolidone researchgate.netC-C bond formation on a functionalized side chain
Ni(II)/photoredoxCbz-amineAryl halideN-Aryl carbamate (B1207046) organic-chemistry.orgN-Arylation of the pyrrolidine

This table presents examples from related systems to illustrate the potential reactivity of the ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate core.

Domino reactions, or cascade reactions, are highly efficient processes that involve two or more bond-forming events under the same reaction conditions without the isolation of intermediates. nih.goviupac.org The β-ketoester functionality in ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate is a prime candidate for initiating such cascades.

One powerful domino process is the Knoevenagel condensation followed by a hetero-Diels-Alder reaction. iupac.org In this scenario, the β-ketoester could condense with an aldehyde to form a reactive diene, which then undergoes an intramolecular cyclization, potentially with a dienophile incorporated elsewhere in the molecule, to rapidly build molecular complexity. Such strategies have been employed in the synthesis of highly substituted piperidines and related nitrogen heterocycles. iupac.org

Furthermore, domino reactions involving the pyrrolidine ring itself have been reported. For example, 2-aryl-pyrrolidines can undergo an oxidative dehydrogenation/cyclization/dehydrogenative aromatization domino process with alkynes to furnish complex fused systems like pyrrolo[2,1-a]isoquinolines. nih.govrsc.org While this would require prior arylation of the pyrrolidine ring of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, it showcases the potential for the pyrrolidine core to serve as a foundation for intricate heterocyclic frameworks.

Rearrangement reactions, such as the vinylcyclopropane (B126155) rearrangement, can also be envisaged, particularly if the pyrrolidine or propanoate side chain is appropriately functionalized with a cyclopropyl (B3062369) group. colab.ws Metal-catalyzed rearrangements of bicyclic systems containing cyclopropanes have been shown to yield monocyclic derivatives, indicating a pathway for ring expansion or functional group transposition. nih.gov

The following table outlines representative domino and rearrangement reactions that suggest potential synthetic pathways for elaborating the structure of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate.

Reaction TypeSubstrate (Analog)Key ReagentsProduct TypePotential Application for Target Compound
Domino Knoevenagel/hetero-Diels-Alderβ-Ketoester and aminoaldehydeAcid or base catalystSubstituted piperidine (B6355638) iupac.orgFormation of fused or spirocyclic systems
Domino Dehydrogenation/Cyclization2-Aryl-pyrrolidine and alkyneRu/Cu/TEMPO, O₂Pyrrolo[2,1-a]isoquinoline nih.govConstruction of complex fused heterocycles
Domino Ring-Opening CyclizationVinyl aziridine (B145994) and β-ketocarbonylIridium catalyst2-Methylenepyrrolidine acs.orgReaction of the β-ketoester with an electrophile
Platinum-catalyzed RearrangementBicyclic cyclopropane (B1198618) derivativeZeise's saltMonocyclic derivative nih.govRing expansion or skeletal reorganization

This table presents examples from related systems to illustrate the potential reactivity of ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate in domino and rearrangement processes.

Future Perspectives and Research Trajectories

Integration of Machine Learning and Artificial Intelligence in Reaction Design

The convergence of data science and chemistry is set to accelerate the discovery and optimization of synthetic routes to complex molecules like Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate. Machine learning (ML) and artificial intelligence (AI) are no longer theoretical concepts but practical tools that are reshaping reaction design. chemcopilot.com

Future research will likely focus on developing bespoke ML algorithms to tackle the specific challenges presented by this molecule's structure. For instance, deep learning models can be trained on vast datasets of reactions involving pyrrolidines and β-keto esters to predict the outcomes of novel transformations with high accuracy. chemcopilot.com This predictive power reduces the need for extensive, time-consuming experimental screening. chemcopilot.com

A key application will be in the realm of asymmetric catalysis, which is crucial for controlling the stereochemistry of the pyrrolidine (B122466) ring. AI models, particularly ensemble prediction models, have shown high reliability in forecasting the enantiomeric excess (%ee) of catalytic asymmetric reactions. nih.govrsc.org Researchers can use generative AI, fine-tuned on known chiral ligands, to design novel ligands specifically tailored for the synthesis of the desired enantiomer of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate. nih.govrsc.orgresearchgate.net This approach, which combines generative models for ligand discovery with predictive models for reaction success, has been validated experimentally in other systems and holds immense promise. nih.govrsc.org The integration of AI can also guide the optimization of reaction conditions—such as solvent, temperature, and catalyst loading—to maximize yield and selectivity, moving beyond traditional, often biased, experimental design. chemcopilot.comresearchgate.net

Table 1: Applications of AI/ML in the Synthesis of Chiral Pyrrolidines
AI/ML ApplicationObjectivePotential Impact on SynthesisRelevant Findings
Generative Ligand DesignCreate novel chiral ligands for asymmetric catalysis.Discovery of more effective and selective catalysts for controlling stereocenters.Language models fine-tuned on known chiral ligands can generate novel structures with high validity. nih.govrsc.org
Ensemble Prediction (EnP) ModelsPredict the enantiomeric excess (%ee) of a reaction.Prioritize promising catalyst-substrate combinations before experimental validation, saving time and resources.EnP models have proven highly reliable for predicting %ee in asymmetric C-H activation reactions. nih.govrsc.org
Reaction Condition OptimizationIdentify optimal parameters (temperature, solvent, pressure, concentration).Improve reaction yield, reduce byproducts, and enhance overall process efficiency.AI can effectively model non-linear relationships between various reaction parameters to predict outcomes. researchgate.net
Retrosynthesis PlanningPropose novel and efficient synthetic pathways.Accelerate the discovery of new routes to the target molecule, potentially uncovering more sustainable options.AI tools can navigate complex reaction networks to suggest viable retrosynthetic disconnections. chemcopilot.com

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of the pyrrolidine core is a cornerstone of many pharmaceutical and agrochemical compounds. mdpi.comnih.gov Future efforts will undoubtedly target the development of more advanced catalytic systems to improve the synthesis of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate. A major focus will be on transition-metal catalysis, which offers powerful methods for forming the requisite carbon-carbon and carbon-nitrogen bonds.

Palladium catalysis has already demonstrated significant utility in the chemistry of both β-keto esters and pyrrolidines. nih.gov Research into ligand-assisted palladium-catalyzed C(sp³)–H activation and alkenylation presents a promising avenue for constructing highly functionalized pyrrolidine rings with exceptional regio- and diastereoselectivity. nih.gov The development of new phosphine (B1218219) ligands, for instance, could enable more efficient [3+2] annulation reactions to build the pyrrolidine skeleton. tandfonline.comresearchgate.net

Beyond palladium, other transition metals are emerging as powerful catalysts. Iridium-catalyzed reductive generation of azomethine ylides from lactams offers a mild, one-pot method for [3+2] dipolar cycloadditions to form polysubstituted pyrrolidines. acs.org Similarly, catalysts based on ruthenium, copper, and cobalt are being explored for various transformations, including intramolecular C-H amination and hydrosilylation reactions to furnish the pyrrolidine ring. organic-chemistry.org The goal is to identify catalysts that operate under milder conditions, with lower catalyst loadings, and with greater tolerance for the functional groups present in the target molecule, such as the ester and the Cbz group.

Table 2: Emerging Catalytic Systems for Pyrrolidine Synthesis
Catalyst TypeReactionKey AdvantagesReference
Palladium(II) with Amino Acid LigandsC(sp³)–H AlkenylationAccess to complex aliphatic heterocycles, good yields, high regio- and diastereoselectivity. nih.gov
Iridium (Vaska's Complex)Reductive [3+2] CycloadditionMild conditions, broad substrate scope, late-stage functionalization potential from stable amides. acs.org
CopperIntramolecular C(sp³)-H AminationMild and effective, tolerates various functional groups, complete regio- and chemoselectivity. organic-chemistry.org
DirhodiumIntramolecular Nitrene InsertionRegio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org
RutheniumAmine to Pyrrolidine ConversionCatalytic conversion of primary amines into secondary amines and subsequent cyclization. organic-chemistry.org

Exploration of Bio-Catalytic and Enzymatic Approaches for Synthesis

The demand for greener and more sustainable chemical processes is driving research into biocatalysis. Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal for complex syntheses. For a molecule like Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, enzymatic methods could be transformative.

One promising strategy involves a chemoenzymatic approach. For example, a one-pot photoenzymatic route has been developed for chiral pyrrolidines, combining a photochemical oxyfunctionalization to create a ketone intermediate with a subsequent stereoselective enzymatic step. nih.gov This could be adapted to first form an N-Cbz-3-pyrrolidinone intermediate, followed by a biocatalytic step to introduce the side chain. Enzymes such as transaminases or carbonyl reductases could be employed to achieve high enantiomeric excess in the final product. nih.gov

Furthermore, the β-keto ester moiety is also amenable to enzymatic transformation. Lipases and esterases are known to catalyze the transesterification of β-keto esters, often with high selectivity over other ester types. rsc.org This could be exploited for late-stage modification of the ethyl ester group. The future in this area lies in enzyme engineering and directed evolution to create novel biocatalysts with tailored substrate specificities and enhanced stability for synthesizing the precise structure of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate.

Scalability of Synthetic Protocols for Industrial Application

For any promising compound, the ability to scale up its synthesis from the laboratory bench to an industrial setting is a critical hurdle. Future research must address the scalability of synthetic routes to Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate. This involves developing protocols that are not only high-yielding but also cost-effective, safe, and environmentally benign.

Key considerations include replacing expensive or hazardous reagents with cheaper, safer alternatives and minimizing the number of synthetic steps and purification procedures. For instance, developing robust catalytic systems that operate with very low catalyst loadings and can be easily recovered and recycled would significantly improve the process economy. The development of flow chemistry processes for key steps, such as catalytic hydrogenations or cycloadditions, could offer enhanced safety, better heat and mass transfer, and improved reproducibility on a large scale.

Moreover, the scalability of introducing and removing protecting groups is crucial. While the Cbz group is widely used, its removal typically requires catalytic hydrogenation. total-synthesis.com Research into alternative, scalable deprotection methods that avoid flammable hydrogen gas and expensive palladium catalysts would be highly valuable for industrial applications. organic-chemistry.org The successful gram-scale synthesis of related pyrrolidine building blocks demonstrates that scalability is achievable with careful process development. researchgate.net

Discovery of New Reactivity Modes and Synthetic Pathways

Fundamental research into the inherent reactivity of the structural motifs within Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate will continue to unlock novel synthetic pathways. The β-keto ester functionality is particularly rich in chemical reactivity. libretexts.org While it is well-known for enolate formation and subsequent alkylation, palladium-catalyzed reactions of allylic β-keto esters have opened up new transformations like decarboxylative allylations and Michael additions. nih.gov

Theoretical studies using Density Functional Theory (DFT) can predict local reactivity, guiding the exploration of new reaction modes. mdpi.com For example, calculations have shown that substituents can alter whether a nucleophilic attack occurs at the keto carbonyl or the ester carbonyl of a β-keto ester, suggesting that the pyrrolidine ring in the target molecule could direct reactivity in unique ways. mdpi.com

New methods for forming the pyrrolidine ring itself are also a major research focus. tandfonline.comorganic-chemistry.org Strategies such as palladium-catalyzed diamination of unactivated alkenes or [3+2] annulations of N-Ts-α-amino aldehydes represent powerful, modern approaches to constructing these heterocycles. organic-chemistry.org The discovery of entirely new multicomponent reactions that could assemble the core of Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate from simple, readily available starting materials in a single step remains a significant, albeit challenging, goal for synthetic chemists. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate, and how can reaction progress be monitored effectively?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, heating 2-fluorobenzaldehyde with dialkylamine and potassium carbonate in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirmed by observing the disappearance of starting materials. Post-synthesis, NMR (e.g., ¹H NMR in DMSO-d6) is used to verify the β-oxo and Cbz-protected pyrrolidine moieties .

Q. Which spectroscopic techniques are essential for characterizing Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To resolve aromatic protons (δ 7.61–6.75 ppm) and the Cbz carbamate group (δ ~10.01 ppm). Coupling patterns (e.g., doublets, triplets) confirm substituent positions .
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ indicate ester (C=O) and carbamate (N-C=O) groups.
  • X-ray crystallography : For absolute configuration determination. Programs like SHELXL refine crystallographic data, resolving bond angles and torsional strain in the pyrrolidine ring .

Q. How can researchers ensure purity during synthesis, and what solvents are optimal for crystallization?

  • Methodological Answer : Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradient). Crystallization is optimized using ethyl acetate or dichloromethane/hexane mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity criteria. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for Ethyl β-oxo-1-Cbz-2-pyrrolidinepropanoate?

  • Methodological Answer : Anomalies may arise from dynamic effects (e.g., rotamers in the Cbz group) or diastereotopic protons. Strategies include:

  • Variable-temperature NMR : To slow conformational exchange and simplify splitting.
  • COSY/NOESY : To correlate coupled protons and identify spatial proximity.
  • DFT calculations : To predict chemical shifts and compare with experimental data .

Q. What computational methods are suitable for studying the reactivity of the β-oxo group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models nucleophilic attack at the β-oxo position. Solvent effects (e.g., DMF) are incorporated via PCM. Transition state analysis (IRC) identifies activation barriers for reactions like Michael additions. Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., enzymes) .

Q. How can researchers optimize reaction conditions to mitigate side reactions during Cbz-group deprotection?

  • Methodological Answer : Hydrogenolysis (H2/Pd-C) or acidic conditions (TFA/DCM) are common. Optimization steps:

  • Kinetic monitoring : Use in situ IR to track deprotection (loss of Cbz C=O peak).
  • Catalyst screening : Test Pd(OH)2 vs. Pd-C for selectivity.
  • Additives : Employ scavengers (e.g., triethylsilane) to trap carbocations and prevent rearrangements .

Q. What strategies address discrepancies between theoretical and experimental X-ray diffraction data?

  • Methodological Answer : Refine SHELXL parameters (e.g., displacement ellipsoids, hydrogen bonding constraints). Check for twinning or disorder using PLATON. Validate against high-resolution data (d-spacing <1.0 Å). If discrepancies persist, consider dynamic disorder modeling or multipole refinement .

Data Analysis & Experimental Design

Q. How should researchers design experiments to correlate structural modifications with biological activity?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at C2/C3) or ester group (e.g., methyl vs. ethyl).
  • Assays : Test inhibition of target enzymes (IC50 via fluorescence assays) or cytotoxicity (MTT assay).
  • Multivariate Analysis : Use PCA or PLS regression to link structural descriptors (e.g., logP, dipole moment) to activity .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthetic yield?

  • Methodological Answer : Apply ANOVA to compare yields across batches (n ≥ 3). Identify critical factors (e.g., reaction temperature, solvent purity) via Taguchi design. Control charts (X-bar/R) monitor process stability. Outliers are investigated using root-cause analysis (e.g., moisture content in reagents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.